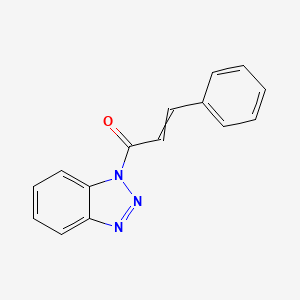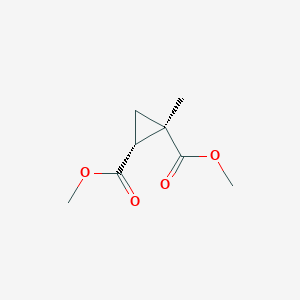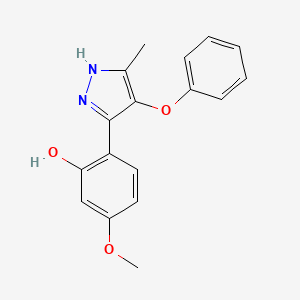
Lysine, 5-hydroxy-
Übersicht
Beschreibung
Lysine, 5-hydroxy- is a natural amino acid that plays an essential role in various physiological processes. It is a derivative of lysine, which is a building block of proteins. Lysine, 5-hydroxy- has gained significant attention in recent years due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Impact on Nitrogen Fixation and Ammonium Assimilation
5-Hydroxylysine plays a significant role in nitrogen fixation and ammonium assimilation in cyanobacteria. A study on the cyanobacterium Anabaena cylindrica showed that 5-hydroxylysine causes NH4+ production and influences the intracellular pools of various amino acids. It was also found to alleviate the inhibitory effect of NH4+ on heterocyst production and C2H2 reduction, suggesting its importance in the NH4+ assimilation process (Ladha, Rowell, & Stewart, 1978).
Enzymatic Hydroxylation Studies
Research on the enzyme JMJD6 demonstrated its role in the hydroxylation of lysine residues to produce 5-hydroxylysine with 5S stereochemistry. This study contrasts with collagen lysyl hydroxylases and suggests the evolution of multiple subfamilies of lysyl hydroxylases. This finding is significant in understanding protein modifications and their implications in biological processes (Mantri et al., 2011).
Biomarkers in Collagen Metabolism
5-Hydroxylysine is a key biomarker in studying collagen metabolism. A method was developed for the quantitative determination of 5-hydroxylysine and lysine in human and rat urine and bone, providing insights into collagen metabolism and potential applications in detecting pathologies of the collagen molecule (Euli et al., 1999).
Metabolic Studies and Stereoselectivity
The metabolism of different stereoisomers of 5-hydroxylysine was studied, revealing insights into the degradation pathways and highlighting the importance of stereochemistry in biological systems. These findings have implications for understanding metabolic processes and the role of stereoisomers in biological systems (Hammerstedt, Swan, & Henderson, 1968).
Non-Collagenous Protein Modification
5-Hydroxylysine has been unexpectedly found in non-collagenous proteins, suggesting broader applications and importance in protein modification than previously thought. This discovery opens up new avenues in protein chemistry and the study of post-translational modifications (Molony et al., 1995).
Chemical Labeling and
Proteomic Research5-Hydroxylysine has been utilized in a novel chemical labeling method, providing a platform for enhancing proteomic research. This method involves trapping the 1,2-aminoalcohol moiety of 5-hydroxylysine in peptide sequences, facilitating the study of lysine hydroxylation and its impact on cellular activities (Hayashi, Sakamoto, & Okamoto, 2015).
Marker for Radical-Induced Protein Oxidation
The role of 5-hydroxylysine in radical-induced protein oxidation has been explored, suggesting its potential as a sensitive marker for protein oxidation. This study highlights the importance of hydroxylysine in understanding oxidative stress and its impact on proteins (Morin et al., 1998).
Studies on Collagen Synthesis and Metabolism
Research has shown that free hydroxylysine does not serve as a source for collagen's hydroxylysine or lysine. This finding is crucial for understanding the biosynthesis and metabolism of collagen and its components (Sinex, Van Slyke, & Christman, 1959).
Solid-State NMR Studies on Collagen
Dynamic nuclear polarization (DNP) and stable isotope-enriched lysine incorporation have been used to study the post-translational collagen modification of 5-hydroxylysine. This methodology allows for direct identification of these modifications in intact tissue, offering new insights into collagen structure and function (Chow et al., 2018).
Synthesis and Application in Collagen Cross-Linking
The synthesis of 5-hydroxylysine and its isomers, as well as related α-amino acids required for collagen cross-linking, has been explored. These synthetic methodologies are critical for studies related to collagen and its structural properties (Allevi & Anastasia, 2004).
Discovery of Lysine Hydroxylases for Bioproduction
Lysine hydroxylases have been discoveredin the Clavaminic Acid Synthase-Like Superfamily, enabling efficient hydroxylysine bioproduction. This discovery is crucial for industrial bioprocess technologies, offering a method for the bioconversion of lysine into hydroxylysine, which is important in pharmaceutical applications (Hara et al., 2017).
Metabolism and Degradation Studies
Studies on the metabolism and degradation of lysine and 5-hydroxylysine have provided insights into the metabolic pathways and potential clinical implications. This research helps in understanding the metabolism of these amino acids in different biological systems (Lindstedt, Lindstedt, & Mitoma, 1967).
Nonenzymatic Hydroxylation Studies
Research on nonenzymatic hydroxylations of proline and lysine by reduced oxygen derivatives has highlighted the potential for hydroxylysine to be formed under certain conditions, independent of enzymatic processes. This finding has implications for understanding the formation of hydroxylysine in various cellular contexts (Trelstad, Lawley, & Holmes, 1981).
Structural Studies on DNA Lesions
Structural studies on DNA lesions have revealed the importance of 5-hydroxylysine in understanding the recognition and repair mechanisms of DNA damage. This research is vital for comprehending how cells respond to oxidative stress at the molecular level (Kropachev et al., 2014).
Eigenschaften
IUPAC Name |
(2S)-2,6-diamino-5-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4?,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMODUONRAFBET-AKGZTFGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(CN)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
504-91-6 | |
| Record name | 2-Amino-4-(2-aminoethoxy)butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-biphenyl-2-yl-acetamide](/img/structure/B1634676.png)

![[(2R,3S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B1634684.png)




![Imidazo[1,2-a]pyridin-5-ol](/img/structure/B1634701.png)